molecular formula C12H20Cl2O B14431762 9,9-Dichloro-8-methoxy-2,6-dimethylnona-2,6-diene CAS No. 82772-45-0

9,9-Dichloro-8-methoxy-2,6-dimethylnona-2,6-diene

Katalognummer: B14431762
CAS-Nummer: 82772-45-0
Molekulargewicht: 251.19 g/mol
InChI-Schlüssel: XGCYKDCDCLFENG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9,9-Dichloro-8-methoxy-2,6-dimethylnona-2,6-diene is an organic compound with the molecular formula C12H22Cl2O This compound is characterized by the presence of two chlorine atoms, a methoxy group, and two methyl groups attached to a nonadiene backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9,9-Dichloro-8-methoxy-2,6-dimethylnona-2,6-diene typically involves the chlorination of a suitable precursor, followed by the introduction of the methoxy group. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the methoxylation can be achieved using methanol in the presence of a base like sodium methoxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and methoxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

9,9-Dichloro-8-methoxy-2,6-dimethylnona-2,6-diene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can lead to the formation of alcohols or alkanes.

    Substitution: The chlorine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

9,9-Dichloro-8-methoxy-2,6-dimethylnona-2,6-diene has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 9,9-Dichloro-8-methoxy-2,6-dimethylnona-2,6-diene involves its interaction with molecular targets such as enzymes or receptors. The presence of chlorine atoms and the methoxy group can influence the compound’s reactivity and binding affinity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    9,9,9-Trichloro-8-methoxy-2,6-dimethylnona-2,6-diene: Similar structure but with an additional chlorine atom.

    6,9-Dichloro-2-methoxyacridine: Contains a methoxy group and chlorine atoms but has a different backbone structure.

Uniqueness

9,9-Dichloro-8-methoxy-2,6-dimethylnona-2,6-diene is unique due to its specific arrangement of functional groups and the nonadiene backbone. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Eigenschaften

CAS-Nummer

82772-45-0

Molekularformel

C12H20Cl2O

Molekulargewicht

251.19 g/mol

IUPAC-Name

9,9-dichloro-8-methoxy-2,6-dimethylnona-2,6-diene

InChI

InChI=1S/C12H20Cl2O/c1-9(2)6-5-7-10(3)8-11(15-4)12(13)14/h6,8,11-12H,5,7H2,1-4H3

InChI-Schlüssel

XGCYKDCDCLFENG-UHFFFAOYSA-N

Kanonische SMILES

CC(=CCCC(=CC(C(Cl)Cl)OC)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.